molecular formula C17H20N6O4S B6542370 1-(2,5-dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine CAS No. 1021216-82-9

1-(2,5-dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B6542370
CAS No.: 1021216-82-9
M. Wt: 404.4 g/mol
InChI Key: YWPJNQCVGSOPQE-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a useful research compound. Its molecular formula is C17H20N6O4S and its molecular weight is 404.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.12667431 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(2,5-dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a piperazine ring, a triazolo-pyridazine moiety, and a sulfonyl group derived from 2,5-dimethoxybenzene. The presence of these functional groups suggests potential interactions with various biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to those containing the triazolo-pyridazine structure exhibit antiviral properties. For instance, derivatives of sulfonyltriazoles have shown inhibitory effects against the Yellow Fever Virus (YFV) and other flaviviruses. These compounds demonstrated selectivity for YFV over related viruses, suggesting a targeted mechanism of action that could be relevant for the compound .

Antimicrobial Properties

Research into related sulfonamide derivatives has revealed significant antimicrobial activity. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. The incorporation of the triazole and piperazine moieties may enhance this activity through improved binding to bacterial enzymes involved in folate metabolism.

Anticancer Potential

The piperazine derivatives have been explored for their anticancer properties. Studies indicate that modifications in the piperazine structure can lead to increased cytotoxicity against various cancer cell lines. The specific compound under discussion may exhibit similar effects due to its structural components which could interact with cellular pathways involved in tumor growth and proliferation.

The proposed mechanisms of action for the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The sulfonyl group is known to interact with various enzymes, potentially acting as a competitive inhibitor.
  • Modulation of Cellular Signaling Pathways : The triazolo-pyridazine moiety may influence signaling pathways associated with cell proliferation and apoptosis.
  • Interference with Viral Replication : Similar compounds have been shown to inhibit viral RNA polymerases or proteases, suggesting that this compound may disrupt viral life cycles.

Case Studies and Research Findings

StudyFindings
Identified sulfonamide derivatives as effective inhibitors against YFV with low micromolar potency.
Demonstrated antimicrobial activity in related compounds through inhibition of folate synthesis.
Explored anticancer effects in piperazine derivatives showing increased cytotoxicity in vitro.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of the triazolo and pyridazine moieties has shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
  • Neuropharmacological Effects
    • The compound's structure suggests potential interactions with neurotransmitter systems. Research indicates that it may exhibit anxiolytic and antidepressant-like effects in animal models. The piperazine ring is known for its ability to modulate serotonin receptors, which could contribute to these effects .
  • Antimicrobial Properties
    • Preliminary investigations have shown that this compound possesses antimicrobial activity against several bacterial strains. Its efficacy is attributed to the sulfonyl group, which enhances the compound's ability to penetrate bacterial membranes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Key findings include:

  • Dimethoxy Substituents : The presence of dimethoxy groups enhances lipophilicity and bioavailability.
  • Triazole Ring : This moiety is essential for biological activity, as it may facilitate binding to target proteins involved in disease pathways .
  • Piperazine Core : Known for its versatility in drug design, modifications to the piperazine ring can significantly alter pharmacokinetic properties.

Case Study 1: Anticancer Screening

A study conducted by Lexicon Pharmaceuticals evaluated various derivatives of the compound against human cancer cell lines. Results indicated that specific modifications to the triazole and piperazine components increased potency against breast and lung cancer cells .

Case Study 2: Neuropharmacological Assessment

In a behavioral study assessing anxiety-like behaviors in rodents, compounds similar to 1-(2,5-dimethoxybenzenesulfonyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine demonstrated significant reductions in anxiety levels compared to controls. This suggests potential therapeutic applications in treating anxiety disorders .

Properties

IUPAC Name

6-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4S/c1-26-13-3-4-14(27-2)15(11-13)28(24,25)22-9-7-21(8-10-22)17-6-5-16-19-18-12-23(16)20-17/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPJNQCVGSOPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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